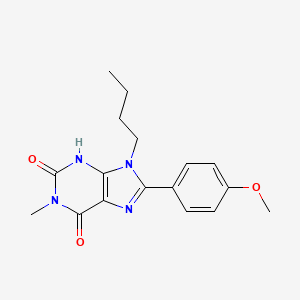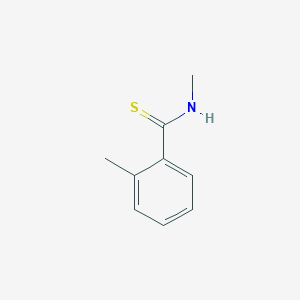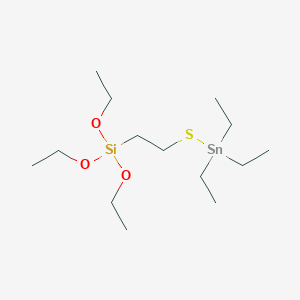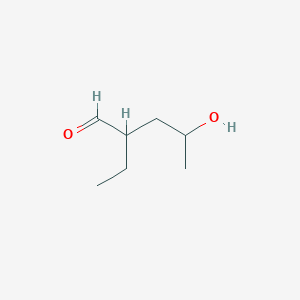
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is a nitrogen-containing heterocyclic compound It belongs to the class of hexahydropyrimidines, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine can be synthesized through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in the presence of a suitable catalyst. The reaction typically occurs in boiling pyridine or methanol, yielding the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyridine: Known for its antimalarial and antibacterial activities.
1,3,5-Triazinane: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific structural features, such as the nitromethylidene group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
59761-05-6 |
|---|---|
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
1-ethyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C7H13N3O2/c1-2-9-5-3-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
Clave InChI |
PAXFUABYJDTEJJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCNC1=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)



![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)




![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)




